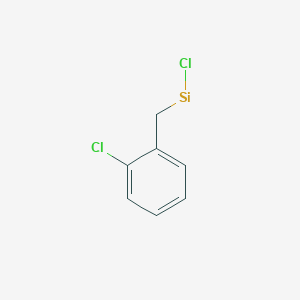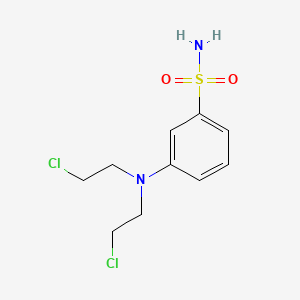
1H-Indazole, 3,3'-azobis[1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 3,3’-azobis[1-methyl- is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. For instance, a Cu(OAc)2-catalyzed synthesis employs oxygen as the terminal oxidant to form N–N bonds in DMSO under an O2 atmosphere . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
Industrial Production Methods: Industrial production of indazole derivatives often utilizes metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts such as Cu(OAc)2 and Ag has been reported to produce good to excellent yields with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Reductive Cyclization: Formation of C–N and N–N bonds.
Metalation Reactions: Facilitated by the presence of imino hydrogen in the indazole ring.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Nitration: Uses nitric acid or nitrating agents.
Reductive Cyclization: Employs reducing agents and metal catalysts such as Cu(OAc)2.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Indazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazole derivatives involves their interaction with specific molecular targets and pathways. For example, 1H-indazole-3-amine derivatives act as effective hinge-binding fragments in tyrosine kinase inhibitors, binding to the hinge region of the enzyme and inhibiting its activity . Additionally, indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Comparison with Similar Compounds
1H-Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
1H-Benzopyrazole: Shares structural similarities with indazole and exhibits comparable reactivity.
Uniqueness: 1H-Indazole derivatives are unique due to their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins, making them effective inhibitors of various enzymes . This property distinguishes them from other similar compounds and enhances their potential therapeutic applications.
Properties
CAS No. |
60301-25-9 |
|---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
bis(1-methylindazol-3-yl)diazene |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
InChI Key |
ZKMOUHKGPNKIPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)


